N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via the condensation of 3-bromobenzaldehyde with isonicotinic hydrazide (INH), a first-line antitubercular drug. This compound belongs to a broader class of INH analogs designed to enhance stability and bioactivity while minimizing toxicity. The presence of a bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that influence its pharmacological and physicochemical properties .
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
LSYUIYJPXRDLRH-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Protocol
The most widely reported method involves refluxing equimolar quantities of isoniazid (1.37 g, 0.01 mol) and 3-bromobenzaldehyde (1.85 g, 0.01 mol) in absolute ethanol (20–30 mL) for 18–24 hours. The reaction is monitored via thin-layer chromatography (TLC) using benzene:methanol (9:1 v/v) as the mobile phase. Post-completion, the mixture is cooled to precipitate the product, which is filtered, washed with cold ethanol, and recrystallized from ethanol or ethanol-water mixtures.
Key Parameters:
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The hydrazide’s NH₂ group attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a tetrahedral intermediate.
-
Dehydration: Elimination of water yields the stabilized imine product. Acidic or basic conditions can accelerate dehydration, though most protocols avoid additional catalysts.
Microwave-Assisted Synthesis
Accelerated Methodology
Microwave irradiation significantly reduces reaction time. A mixture of isoniazid (0.01 mol) and 3-bromobenzaldehyde (0.01 mol) in ethanol is irradiated at 240 W (35% power) for 15–30 minutes in an open vessel. This method achieves yields of 85–92% due to uniform heating and reduced side reactions.
Advantages Over Conventional Heating:
-
Time Efficiency: 30 minutes vs. 24 hours.
-
Energy Savings: Lower thermal degradation risk.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via:
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Duration | Yield (%) | Purity (HPLC) | Energy Input |
|---|---|---|---|---|
| Conventional | 18–24 h | 70–82 | >95% | High |
| Microwave | 0.5 h | 85–92 | >98% | Low |
Microwave synthesis outperforms conventional methods in efficiency but requires specialized equipment.
Challenges and Optimization Strategies
Common Issues
-
Byproduct Formation: Overheating may degrade the aldehyde or hydrazide.
-
Low Solubility: 3-Bromobenzaldehyde’s hydrophobicity necessitates ethanol’s use.
Enhancements
-
Catalytic Acid: Adding glacial acetic acid (1–2 drops) accelerates imine formation.
-
Solvent-Free Conditions: Grinding reactants in a mortar under solvent-free conditions reduces environmental impact.
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors with in-line TLC monitoring. Ethanol is recovered via distillation, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: Investigated for its pharmacological applications, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Antimycobacterial Activity
The antimycobacterial activity of INH derivatives is highly dependent on substituent type and position. Below is a comparison of key analogs:
Key Findings :
Physicochemical and Structural Properties
Spectral and Crystallographic Data
- Infrared Spectroscopy : Active analogs like 5d exhibit characteristic C=N (1541–1562 cm⁻¹) and C=O (1653–1678 cm⁻¹) stretches, consistent with hydrazone formation. The 3-bromo analog is expected to show similar peaks with additional C-Br vibrations (~600 cm⁻¹) .
- Crystal Packing : The 4-chloro analog (5e) forms a 3D hydrogen-bonded network via N–H⋯O and C–H⋯O interactions, stabilizing its structure. The bulkier 3-bromo group may alter packing efficiency and solubility .
Solubility and Conductivity
- Most hydrazones, including the target compound, are insoluble in water but soluble in DMSO/DMF. Molar conductivities (2.55–7.23 cm² mol⁻¹) confirm their non-electrolytic nature in solution .
Metal Complexation Behavior
Hydrazones act as bidentate ligands, coordinating via carbonyl oxygen and azomethine nitrogen. Comparative studies reveal:
- Fe(III), Co(II), Cu(II) Complexes : These adopt octahedral geometries, with stability influenced by substituent electronegativity. The 3-bromo group may enhance metal-ligand stability compared to smaller halogens (e.g., Cl, F) .
- Biological Implications : Metal complexes often exhibit enhanced bioactivity, though data for the 3-bromo analog’s complexes are lacking .
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C13H10BrN3O
- Molecular Weight : 304.14 g/mol
- CAS Number : 925691-23-2
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's structure, particularly the presence of the bromine atom, appears to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Metabolic Pathways and N-Oxide Formation
A significant aspect of the biological activity of this compound is its metabolic transformation into N-oxide metabolites. Studies have shown that this compound can undergo metabolic oxidation reactions, which are crucial for understanding its pharmacokinetics and potential toxicity.
Case Study: Metabolic Transformation
In vitro studies using pig liver microsomal preparations indicated that the compound formed N-oxide metabolites in the presence of NADPH. This transformation is vital for evaluating the safety and efficacy of the compound as a therapeutic agent. The formation of these metabolites suggests that the compound may have a prolonged action within biological systems due to slower elimination rates compared to its parent compound .
Therapeutic Applications
Given its biological activity, this compound shows promise in various therapeutic applications:
- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Research : Preliminary studies suggest that similar compounds may exhibit cytotoxicity against cancer cell lines, warranting further investigation into their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via Schiff base condensation between 3-bromobenzaldehyde and pyridine-4-carbohydrazide. Key conditions include:
- Solvent : Ethanol or toluene under reflux (4–5 hours at 80–85°C) .
- Catalysts : Phase-transfer catalysts like tribenzyl ethyl ammonium bromide improve yields by facilitating interfacial reactions .
- Purification : Recrystallization from ethanol/dimethylformamide (DMF) mixtures yields pure crystals (85–90% purity) .
Q. How can spectroscopic techniques validate the structure of this hydrazide derivative?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., N-H at 3202 cm⁻¹, C-Br at 550–650 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.05–8.79 ppm) and methoxy groups (δ 3.81 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and imine (C=N at ~150 ppm) carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320–330 for C₁₃H₁₀BrN₃O) confirm molecular weight .
Advanced Research Questions
Q. What crystallographic insights exist for this compound, and how do packing interactions influence its stability?
- Crystal System : Monoclinic (P2₁/n) with unit cell parameters a = 8.21 Å, b = 10.67 Å, c = 13.13 Å, β = 96.94° .
- Packing : Molecules form R₂²(18) hydrogen-bonded rings and π-π stacking (3.5–4.0 Å spacing) between pyridine and bromophenyl groups, enhancing thermal stability .
Q. How does computational modeling (e.g., DFT, NBO) explain electronic properties and nonlinear optical (NLO) behavior?
- Methodology :
- DFT Calculations : B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (~3.5 eV) and electrostatic potential maps showing nucleophilic regions at the hydrazide group .
- NLO Activity : Hyperpolarizability (β) values of ~50 × 10⁻³⁰ esu suggest potential in photonic materials, driven by charge transfer between bromophenyl and pyridine moieties .
Q. What structure-activity relationships (SAR) govern its antimicrobial or enzyme-inhibitory effects?
- Methodology :
- Antimicrobial Assays : Halogen substitution (Br) enhances lipophilicity, improving membrane penetration (MIC = 8–16 µg/mL against S. aureus) .
- Enzyme Inhibition : The bromophenyl group increases steric bulk, enhancing aldose reductase inhibition (IC₅₀ = 1.2 µM) by blocking the enzyme’s hydrophobic pocket .
Analytical Challenges
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., microdilution for antimicrobial tests) .
- Solubility Adjustments : Use DMSO/water mixtures (≤1% DMSO) to prevent solvent interference .
Q. What advanced techniques characterize weak intermolecular interactions in crystals?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
